molecular formula C24H22ClN3O3 B14157521 (4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone CAS No. 5697-17-6

(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B14157521
CAS No.: 5697-17-6
M. Wt: 435.9 g/mol
InChI Key: KVDTUXDYFGIGDW-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of various functional groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

5697-17-6

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-chloro-2-nitrophenyl)methanone

InChI

InChI=1S/C24H22ClN3O3/c25-20-11-12-21(22(17-20)28(30)31)24(29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2

InChI Key

KVDTUXDYFGIGDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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